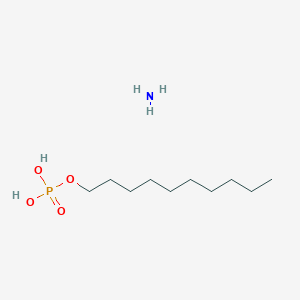
Phosphoric acid, monodecyl ester, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, monodecyl ester, monoammonium salt is an organic compound that belongs to the class of phosphate esters These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol In this case, the alcohol is decanol, and the ester is further neutralized with ammonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, monodecyl ester, monoammonium salt typically involves the esterification of phosphoric acid with decanol, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
Esterification: Phosphoric acid reacts with decanol in the presence of a catalyst such as sulfuric acid to form phosphoric acid, monodecyl ester.
Neutralization: The resulting ester is then neutralized with ammonium hydroxide to form the monoammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with controlled reaction conditions to ensure high yield and purity. The use of high-purity reagents and catalysts, as well as precise temperature and pH control, are critical for the efficient production of this compound.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and decanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Hydrolysis: Phosphoric acid and decanol.
Substitution: Various alkyl or aryl phosphates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, monodecyl ester, monoammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.
Wirkmechanismus
The mechanism of action of phosphoric acid, monodecyl ester, monoammonium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, including emulsification, dispersion, and solubilization processes.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, monodecyl ester, monoammonium salt can be compared with other phosphate esters such as:
- Phosphoric acid, monoethyl ester, ammonium salt
- Phosphoric acid, monobutyl ester, ammonium salt
- Phosphoric acid, monooctyl ester, ammonium salt
Uniqueness:
- Chain Length: The decyl group in this compound provides unique surfactant properties compared to shorter or longer alkyl chains.
- Applications: Its specific chain length and ammonium salt form make it particularly suitable for certain industrial and research applications where other phosphate esters may not be as effective.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
65138-73-0 |
|---|---|
Molekularformel |
C10H26NO4P |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
azanium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13);1H3 |
InChI-Schlüssel |
AXAULTGMMREEPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O.N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[NH4+] |
Key on ui other cas no. |
65138-73-0 90605-03-1 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
65138-74-1 65138-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















